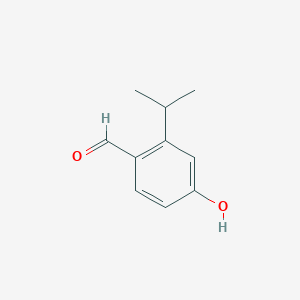

6-(羟甲基)-2,3-二氢-1H-茚满-1-酮

描述

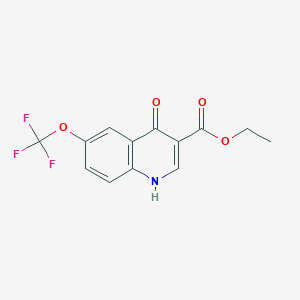

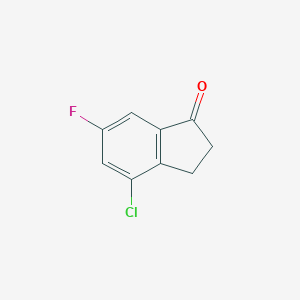

Synthesis Analysis

The synthesis of indenone derivatives, including those similar to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one, often involves cyclization reactions, Friedel-Crafts acylation, or condensation reactions. A representative method for synthesizing related compounds involves the reaction of benzaldehydes with diketones in the presence of base or acid catalysts to form the indenone core structure followed by further functionalization to introduce the hydroxymethyl group (Yong Chen et al., 2010). Another approach for synthesizing similar compounds employs ultrasound-mediated condensation, offering advantages such as shorter reaction times and higher yields (Huiyan Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is typically characterized by X-ray crystallography, which reveals details about the spatial arrangement of atoms within the molecule. Such studies help in understanding the conformation, stereochemistry, and intermolecular interactions that can influence the reactivity and properties of the compound. For example, crystallographic analysis of closely related molecules has shown how substitution patterns on the indenone core can affect the overall molecular structure and its packing in the crystal lattice (M. Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Indenone derivatives, including 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one, participate in various chemical reactions, such as nucleophilic additions, cycloadditions, and electrophilic substitutions. The hydroxymethyl group enhances the reactivity, making it a versatile intermediate for further functionalization. These compounds exhibit photochromic and photomagnetic properties, which are influenced by substituents on the indenone ring (Yong Chen et al., 2010).

科学研究应用

新型合成方法

- 茚满[2,1-c]吡喃骨架的多米诺环化: 已经开发出一种用醛对 2-(2-(羟甲基)-1-亚甲基-2,3-二氢-1H-茚满-2-基)乙醇进行双环化的全新方法,该方法以高选择性生成具有生物学意义的茚满[2,1-c]吡喃骨架。该方法可扩展到生成环戊[c]吡喃衍生物,提供了一种合成血木素和巴西林类骨架的通用方法 (Reddy 等人,2015).

光致变色和光磁性质

- 溴代茚满衍生物: 对 6,6'-二甲基-[2,2'-联-1H-茚满]-3,3'-二羟基-1,1'-二酮的溴代衍生物的合成和研究表明,对其光致变色和光磁性质有显著影响。这项研究突出了功能化茚满衍生物在材料科学中的潜力 (Chen 等人,2010).

结构和理论研究

- 通过密度泛函理论进行振动研究: 使用密度泛函理论计算对 2,3-二氢-1H-茚满及其衍生物 1H-茚满-1,3(2H)-二酮进行详细的振动研究,深入了解了它们的分子结构和反应性。这种理论方法有助于理解此类化合物的电子和结构性质 (Prasad 等人,2010).

缓蚀

- 茚满酮衍生物作为缓蚀剂: 包括 2-(羟甲亚甲基)-3,3-二甲基-3-氧代-2,3-二氢-1H-茚满-1-酮在内的茚满酮衍生物已被证明是盐酸溶液中低碳钢的有效缓蚀剂。该应用对于工业防腐策略至关重要 (Saady 等人,2018).

属性

IUPAC Name |

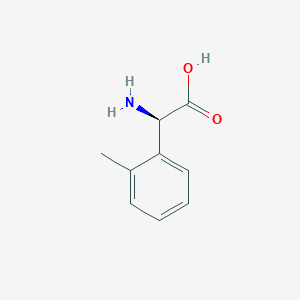

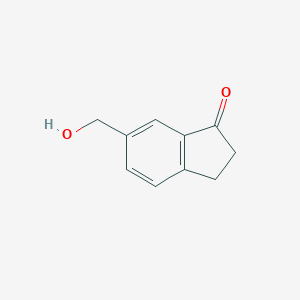

6-(hydroxymethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWZRFJYGQPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610949 | |

| Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |

CAS RN |

193819-51-1 | |

| Record name | 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。